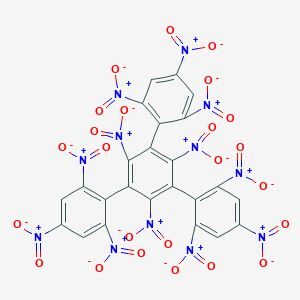
2-(benzoylamino)-N-methylbenzamide
Overview
Description
2-(Benzoylamino)-N-methylbenzamide, also known as N-(2-Benzamidoethyl)-N-methylbenzamide, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The purpose of
Scientific Research Applications
1. Kinetics and Mechanism in Chemical Reactions
2-(Benzoylamino)-N-methylbenzamide is used in studying the kinetics and mechanisms of base-catalyzed cyclization reactions. For instance, acylation of 2-aminobenzamide with substituted benzoyl chlorides to prepare 2-(substituted benzoylamino)benzamides, followed by sodium methoxide catalyzed ring closure, has been a subject of study. These reactions are monitored by UV/Vis spectroscopy, providing insights into reaction rates and the influence of various factors on these rates (Hanusek et al., 2002).
2. Synthesis of Quinazoline-Thiones
The compound is also significant in the synthesis of quinazoline-thiones. Through the acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides and subsequent sodium methoxide-catalyzed ring closure, 3-methyl-2-phenylquinazoline-4-thiones are produced. These compounds have been characterized using NMR spectroscopy and UV-VIS spectroscopy (Hanusek et al., 2006).
3. Development of Novel Radioligands
In the field of positron emission tomography (PET) imaging, 2-(benzoylamino)-N-methylbenzamide derivatives are explored for imaging certain receptors in the brain. The design and synthesis of novel radioligands using this compound, and their evaluation for imaging specific brain receptors, are significant areas of research (Fujinaga et al., 2012).
4. Exploration in Organic Synthesis
This compound is also relevant in the exploration of organic synthesis processes. For instance, the treatment of 2-chloropyridine with LDA and the Weinreb amide of benzoic acid, leading to the formation of N-methylbenzamide, is an area of study. This provides insights into the mechanistic pathways in organic synthesis (Gim & Jung, 2019).
5. Crystallographic Studies
The compound is used in crystallographic studies to understand molecular structures better. For example, the crystal structure of m-methylbenzamide has been determined to understand better the atomic positions and molecular interactions within the crystal (OriiSeiki et al., 1963).
6. Synthesis and Bioactivity in Pharmaceutical Research
In pharmaceutical research, 2-(benzoylamino)-N-methylbenzamide derivatives are synthesized and studied for their bioactivity. This includes the development of compounds for specific therapeutic applications, such as inhibitors of certain biological processes or receptors (Lü et al., 2015).
7. Study of Metabolic Conversion in Biochemistry
The compound's derivatives are used in biochemical studies to understand metabolic conversion processes. For instance, the study of how N-methyl and N,N-dimethylbenzamides are metabolically converted to N-hydroxymethyl compounds provides valuable insights into metabolic pathways (Ross et al., 1983).
properties
IUPAC Name |
2-benzamido-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNPBZCBLVTENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)









